

Preclinical Antitumor Activity of CC-90003: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of **CC-90003**, a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). The data presented herein is collated from peer-reviewed research and summarizes the key findings regarding its mechanism of action, in vitro and in vivo efficacy, and combination therapeutic strategies.

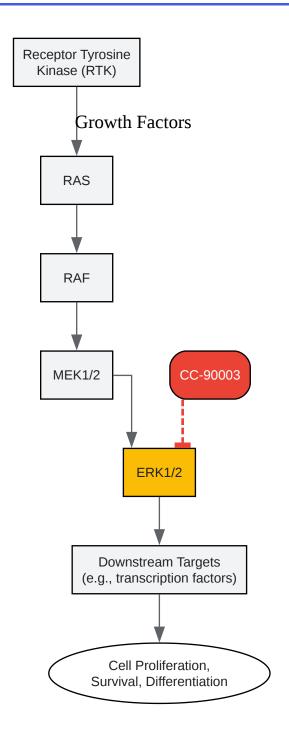
Core Mechanism of Action

CC-90003 is an orally available, irreversible inhibitor of ERK1/2, critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Upregulation of the MAPK/ERK pathway is a frequent oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] **CC-90003** covalently binds to ERK1 and ERK2, inhibiting their kinase activity and subsequently blocking the downstream signaling cascade.[3][4] This action prevents the phosphorylation of ERK substrates, leading to the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for **CC-90003**.





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Caption: The MAPK/ERK signaling cascade and the inhibitory action of CC-90003.

In Vitro Activity

CC-90003 has demonstrated potent and selective inhibitory activity against ERK1/2 in a variety of preclinical assays.



Kinase Inhibition

Biochemical, cellular, and mass spectrometry assays have confirmed the high potency and selectivity of **CC-90003** for ERK1 and ERK2.[3][5]

Target	IC50	Assay Type			
ERK1	10-20 nM	Biochemical			
ERK2	10-20 nM	Biochemical			

Table 1: Inhibitory activity of CC-90003 against ERK1 and ERK2.[1][3][6]

In a broad panel of 347 kinases, **CC-90003** exhibited good kinase selectivity.[1][3] While the majority of kinases were not significantly inhibited, notable off-target inhibition was observed for KDR, FLT3, and PDGFRα.[3][5]

Antiproliferative Activity

CC-90003 has shown potent antiproliferative effects in a large panel of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF mutations.[3] Of 27 BRAF-mutant cancer cell lines tested, 25 (93%) were sensitive to CC-90003, with a GI50 of less than 1 µmol/L.[3] The compound also demonstrated superior or comparable potency to other ERK inhibitors, such as GDC-0994 and BVD-523, in KRAS- and BRAF-mutant lung cancer cell lines. [3]



Cell Line	Cancer Type	Mutation Status	GI50
HCT-116	Colorectal Cancer	KRAS G13D	< 1 µmol/L (induced cell death)
Multiple	Various	BRAF Mutant (25 of 27 lines)	< 1 μmol/L
Table 2: Antiproliferative activity of CC-90003 in select cancer cell lines.[3]			

In Vivo Antitumor Efficacy

The antitumor activity of **CC-90003** has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Xenograft Models

In an HCT-116 colorectal cancer xenograft model, **CC-90003** was well-tolerated at a range of doses and demonstrated significant tumor growth inhibition (TGI).[1] The minimally efficacious dose in this model, achieving 65% TGI, was determined to be 50 mg/kg administered once daily.[3][5]



Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (TGI)
HCT-116 Xenograft	Colorectal Cancer	50 mg/kg qd	65%
HCT-116 Xenograft	Colorectal Cancer	12.5 mg/kg bid - 100 mg/kg qd	Dose-dependent TGI
Table 3: In vivo efficacy of CC-90003 in the HCT-116 xenograft model.[1][3] [5] qd = once daily, bid = twice daily	-		

Patient-Derived Xenograft (PDX) Models

CC-90003 has also shown efficacy in PDX models of KRAS-mutant cancers, which are often resistant to MEK or RAF inhibitors.[3][4]

PDX Model	Cancer Type	Mutation Status	Outcome
Colorectal Cancer	Colorectal Cancer	KRAS-mutant	Inhibition of tumor growth
Lung Cancer	Lung Cancer	KRAS-mutant	Inhibition of tumor growth
Pancreatic Ductal Adenocarcinoma (PDAC)	Pancreatic Cancer	KRAS-mutant	Inhibition of tumor growth
Table 4: Activity of CC-90003 in various KRAS-mutant PDX models.[3]			



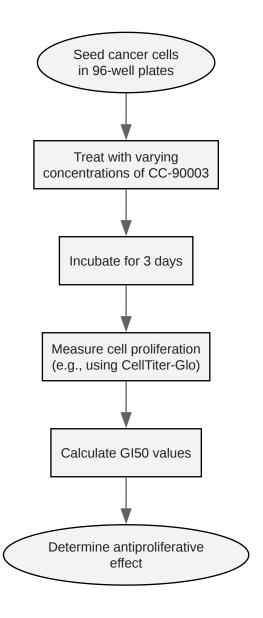
Combination Therapy

The combination of **CC-90003** with other chemotherapeutic agents has been explored to enhance antitumor efficacy and overcome resistance. In a KRAS-mutant lung cancer PDX model, the combination of **CC-90003** with docetaxel resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[3][4][5] This effect was associated with changes in a stemness gene network, suggesting an impact on tumor stem cell reprogramming.[3][4]

Experimental Protocols Cell Proliferation Assay

The antiproliferative activity of **CC-90003** was assessed in a panel of 240 cancer cell lines using a 3-day proliferation assay.[3][5]





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Caption: Workflow for the in vitro cell proliferation assay.

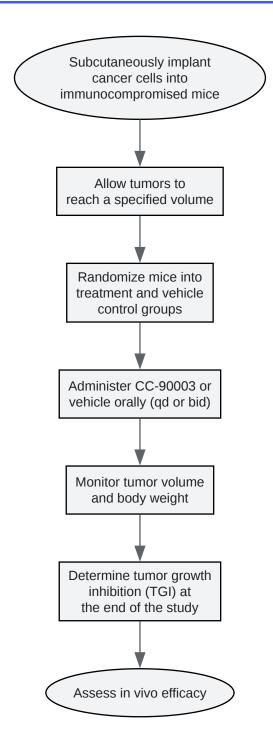
Kinase Selectivity Assays

The selectivity of **CC-90003** was evaluated through a combination of biochemical, cellular, and mass spectrometry-based kinase assays.[3][5] A 258-kinase biochemical assay panel and an ActivX cellular kinase screening in the A375 melanoma cell line were utilized.[1][3]

In Vivo Xenograft Studies

The in vivo efficacy of **CC-90003** was determined using xenograft models.





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Caption: General workflow for in vivo xenograft studies.

Female athymic nude mice were subcutaneously inoculated with 5×10^6 HCT-116 cancer cells. [5] Treatment commenced when tumors reached a volume of 108 to 126 mm³.[5]



Patient-Derived Xenograft (PDX) Studies

In vivo studies utilizing PDX models were conducted to evaluate the efficacy of **CC-90003** in a more clinically relevant setting.[3] These studies were performed in immunocompromised mice bearing patient-derived tumors.[3]

Soft-Agar Colony Formation Assay

The effect of **CC-90003** on the clonogenic potential of tumor cells was assessed using an ex vivo soft-agar colony formation assay with cells from KRAS-mutant PDX models.[5]

Clinical Development

A first-in-human, Phase Ia study of **CC-90003** was conducted in patients with relapsed or refractory BRAF or RAS-mutant tumors.[5][7] Patients received escalating oral doses of **CC-90003** on a 21/28 day cycle.[7] However, the trial was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[7] Preclinical evaluation in dogs had revealed reversible clinical signs consistent with peripheral neuropathy, which were not observed in rodent models.[7]

Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 with significant preclinical antitumor activity in various cancer models, particularly those with BRAF and KRAS mutations. It demonstrates robust in vitro antiproliferative effects and in vivo tumor growth inhibition, both as a single agent and in combination with chemotherapy. While its clinical development was halted, the preclinical data for **CC-90003** provides a valuable foundation for the continued exploration of ERK inhibitors as a therapeutic strategy in oncology.

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- To cite this document: BenchChem. [Preclinical Antitumor Activity of CC-90003: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606531#preclinical-antitumor-activity-of-cc-90003]

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